Cas no 499218-23-4 (2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-)

2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-, is a versatile heterocyclic compound featuring a formyl group at the 3-position and a tetrahydroisoindole core. Its structural framework makes it a valuable intermediate in organic synthesis, particularly for constructing complex pharmacophores and functionalized heterocycles. The presence of both carboxylic acid and aldehyde functionalities allows for selective derivatization, enabling applications in medicinal chemistry and materials science. The tetrahydroisoindole scaffold enhances stability while maintaining reactivity, making it suitable for multi-step synthetic routes. This compound is commonly employed in the development of bioactive molecules, owing to its compatibility with various coupling and condensation reactions. Its well-defined reactivity profile ensures reproducibility in research and industrial applications.
2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro- structure
499218-23-4 structure
商品名:2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-
CAS番号:499218-23-4
MF:C10H11NO3
メガワット:193.199242830276
CID:1540456

2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro- 化学的及び物理的性質

名前と識別子

    • 2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-
    • インチ: 1S/C10H11NO3/c12-5-8-6-3-1-2-4-7(6)9(11-8)10(13)14/h5,11H,1-4H2,(H,13,14)
    • InChIKey: LOKVOCIJNLQFCJ-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)=C2C(CCCC2)=C(C=O)N1

計算された属性

  • せいみつぶんしりょう: 193.07393

じっけんとくせい

  • 密度みつど: 1.392±0.06 g/cm3(Predicted)
  • ふってん: 459.3±45.0 °C(Predicted)
  • PSA: 70.16
  • 酸性度係数(pKa): 1.61±0.20(Predicted)

2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-370839-1.0g
3-formyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid
499218-23-4
1.0g
$0.0 2023-03-02

2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro- 関連文献

2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro-に関する追加情報

2H-Isoindole-1-carboxylic Acid, 3-formyl-4,5,6,7-tetrahydro (CAS No: 499218-23-4)

Introduction to 2H-Isoindole-1-carboxylic Acid, 3-formyl-4,5,6,7-tetrahydro

The compound 2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro (CAS No: 499218-23-4) is a fascinating molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoindole family and features a tetrahydroisoindole ring system with a formyl group at position 3 and a carboxylic acid group at position 1. Its structural complexity and functional groups make it a valuable substrate for various chemical transformations and biological studies.

Recent advancements in synthetic methodologies have enabled researchers to explore the potential of this compound in drug discovery and material science. The isoindole core is known for its versatility in forming hydrogen bonds and π–π interactions, which are crucial for molecular recognition and bioavailability. The presence of the formyl group introduces additional reactivity and functional diversity, making this compound a promising candidate for further exploration.

Chemical Structure and Properties

The molecular structure of 2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro consists of a bicyclic system with two fused rings: an isoindole ring and a tetrahydroisoindole ring. The carboxylic acid group at position 1 is acidic due to resonance stabilization of the conjugate base. The formyl group at position 3 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in various reactions.

Recent studies have highlighted the importance of stereochemistry in this compound's properties. The tetrahydroisoindole ring system can adopt different conformations depending on the substituents' positions, which can significantly affect its solubility and bioavailability. Understanding these conformational changes is essential for optimizing its use in drug delivery systems.

Synthesis and Applications

The synthesis of 2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro involves multi-step reactions that often require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions involving amino acids or related precursors followed by functionalization to introduce the formyl group.

In terms of applications, this compound has shown potential as a building block in medicinal chemistry for designing bioactive molecules with improved pharmacokinetic profiles. For instance, researchers have explored its use as a scaffold for developing inhibitors targeting various enzymes involved in cancer progression.

Biological Activity and Research Findings

Recent studies have demonstrated that 2H-Isoindole-1-carboxylic acid, 3-formyl-4,5,6,7-tetrahydro exhibits significant biological activity in vitro. It has been found to inhibit certain kinases involved in cell signaling pathways associated with cancer growth and metastasis.

Preliminary pharmacokinetic studies suggest that this compound has moderate solubility in physiological conditions and good permeability across cell membranes. These properties make it a promising candidate for further preclinical evaluation as an anticancer agent.

Future Directions

The continued exploration of 2H-Isoindole-1-carboxylic acid, 3-formyl-4,5

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